Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
Description
The compound Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a nitro-substituted anthraquinone benzamide derivative. These derivatives are of interest in dye chemistry, pharmaceuticals, and materials science due to their electronic properties and reactivity . This article compares the target compound with its closest analogs, focusing on synthesis, physicochemical properties, and applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHNATLBRRKWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395009 | |
| Record name | F0015-0191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-14-1 | |
| Record name | F0015-0191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Preparation of 4-Nitrobenzoyl Chloride :
Acylation of 1-Aminoanthraquinone :
Workup and Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 25–40°C | |
| Reaction Time | 24 hours | |
| Yield | 85–92% |
Direct Nitration of N-(1-Anthraquinonyl)Benzamide
Post-functionalization nitration offers an alternative route, introducing the nitro group after amide bond formation.
Reaction Protocol
Synthesis of N-(1-Anthraquinonyl)Benzamide :
Nitration with Mixed Acid :
Isolation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ | |
| Temperature | 0–10°C | |
| Reaction Time | 2–4 hours | |
| Yield | 70–78% |
Ring-Opening of Benzoxazin-4-One Derivatives
Recent advances utilize benzoxazin-4-one intermediates for efficient amide synthesis.
Reaction Protocol
Ring-Opening with 1-Aminoanthraquinone :
Crystallization :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Temperature | 80°C | |
| Reaction Time | 1–5 minutes | |
| Yield | 89–93% |
Solid-Phase Synthesis Using Coupling Reagents
Modern methods employ coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) for enhanced efficiency.
Reaction Protocol
Activation of 4-Nitrobenzoic Acid :
Coupling with 1-Aminoanthraquinone :
Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | TBTU | |
| Base | DIEA | |
| Solvent | DMF | |
| Yield | 88–90% |
Comparative Analysis of Methods
The table below evaluates the four methods based on critical parameters:
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nitrobenzoyl Chloride | 85–92 | High | Moderate | Moderate |
| Direct Nitration | 70–78 | Medium | Low | High |
| Ring-Opening | 89–93 | High | High | Low |
| Solid-Phase Coupling | 88–90 | Very High | High | Low |
Key Observations :
- Nitrobenzoyl Chloride Coupling balances yield and scalability but requires stringent anhydrous conditions.
- Direct Nitration is cost-effective but risks over-nitration or decomposition.
- Ring-Opening offers rapid synthesis but depends on precursor availability.
- Solid-Phase Coupling achieves high purity but incurs higher reagent costs.
Mechanistic Insights and Optimization
Nitro Group Positioning
The para-nitro orientation on the benzamide is directed by the electron-withdrawing nature of the amide group, favoring nitration at the 4-position during electrophilic substitution.
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of reduced anthracene derivatives.
Substitution: Introduction of various functional groups leading to different benzamide derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Benzamide derivatives have been extensively studied for their biological activities. The specific compound has shown promise as:
- Anticancer Agent : Research indicates that benzamide derivatives can inhibit cancer cell growth. The presence of the anthracene moiety is believed to enhance the compound's interaction with DNA, potentially leading to apoptosis in cancer cells .
- Antimicrobial Activity : Some studies have reported that compounds similar to N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- exhibit antibacterial properties. The nitro group may play a crucial role in this activity by facilitating electron transfer processes within microbial cells .
2. Photodynamic Therapy (PDT)
The unique structure of benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, makes it a candidate for photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation can be harnessed to selectively destroy tumor cells while minimizing damage to surrounding healthy tissues .
3. Organic Electronics
The compound's electronic properties are of interest in the field of organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The anthracene core is known for its luminescent properties, making it suitable for use in OLEDs. Research suggests that incorporating such benzamide derivatives can improve the efficiency and stability of OLED devices .
Case Studies
Mechanism of Action
The mechanism by which Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the benzamide moiety may interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent at the 4-position of the anthraquinone backbone significantly influences molecular properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase stability and reduce solubility in polar solvents. The chloro-substituted analog (CAS 81-45-8) is used as a dye intermediate due to its chromophoric properties .
- Electron-Donating Groups (e.g., NH₂, CH₃): Enhance solubility and reactivity. The amino-substituted derivative (CAS 81-46-9) exhibits a lower molecular weight (342.35 vs. ~361 for chloro/nitro analogs) and distinct spectral features .
Spectral Data:
- Chloro Derivative : IR and NMR spectra confirm the presence of carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-Cl stretches .
- Amino Derivative: Displays N-H stretches (~3300 cm⁻¹) and bathochromic shifts in UV-Vis due to conjugation .
- Methyl Derivative : Characterized by ¹H-NMR (δ 2.4 ppm for CH₃) and GC-MS fragmentation patterns .
Biological Activity
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
- Molecular Formula : C21H12N2O5
- Molecular Weight : 372.33 g/mol
- CAS Number : 6337-18-4
| Property | Value |
|---|---|
| Molecular Formula | C21H12N2O5 |
| Molecular Weight | 372.33 g/mol |
| CAS Number | 6337-18-4 |
Antitumor Activity
Research indicates that benzamide derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to benzamide, including N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, can inhibit various cancer cell lines effectively. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
Some benzamide derivatives have been investigated for their neuroprotective properties. A comparative study of different classes of histone deacetylase (HDAC) inhibitors found that certain benzamide-based compounds did not provide neuroprotection against oxidative stress-induced cell death. However, the structural modifications in benzamides could enhance their protective effects on neuronal cells .
Larvicidal and Fungicidal Activities
Recent bioassays have shown that benzamide derivatives possess larvicidal activities against mosquito larvae and fungicidal activities against various fungi. For instance, one compound demonstrated a 100% larvicidal effect at 10 mg/L and significant fungicidal activity against Botrytis cinerea . This suggests potential applications in pest control and agriculture.
Study 1: Antitumor Efficacy
A study published in Molecules evaluated the antitumor efficacy of various benzamide derivatives. The findings indicated that the modification of substituents on the benzamide structure significantly influenced its cytotoxicity against cancer cell lines. The most effective compounds were those that enhanced apoptosis signaling pathways.
Study 2: Neuroprotection in Oxidative Stress Models
In a study examining neuroprotective agents, several benzamide derivatives were tested for their ability to protect cortical neurons from oxidative stress. The results showed that while some derivatives failed to provide protection, others exhibited moderate neuroprotective effects at specific concentrations .
Study 3: Larvicidal Activity Assessment
A comprehensive assessment of larvicidal activity revealed that certain benzamide derivatives can effectively target mosquito larvae. The study highlighted the importance of structural features in determining the efficacy of these compounds against pests .
Q & A
Q. What are the recommended synthetic routes for preparing Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-?
Methodological Answer: The synthesis involves coupling a nitro-substituted benzamide precursor with a functionalized anthraquinone derivative. Key steps include:
- Nitration : Introduce the nitro group at the para position of benzamide via mixed acid (HNO₃/H₂SO₄) nitration, ensuring regioselectivity .
- Anthraquinone Activation : Activate the 1-aminoanthraquinone intermediate (e.g., via bromination or chlorination) to enable nucleophilic substitution with the benzamide moiety .
- Coupling Reaction : Use Buchwald-Hartwig amination or Ullmann-type reactions to link the nitrobenzamide to the anthraquinone core under catalytic conditions (e.g., CuI/1,10-phenanthroline) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Employ a multi-technique approach:
Q. What are the critical stability considerations for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity : The anthraquinone-dihydrodioxo moiety is prone to photoreduction. Store in amber vials and avoid prolonged UV exposure .
- Thermal Stability : Decomposition occurs above 250°C (DSC/TGA data from analogs). Use inert atmospheres (N₂/Ar) during high-temperature reactions .
- Hydrolytic Sensitivity : The nitro group may undergo hydrolysis in strongly basic conditions (pH > 10). Monitor pH in aqueous systems .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal the nitro group lowers the LUMO energy of the benzamide ring, enhancing electrophilicity. This facilitates charge-transfer interactions with the anthraquinone π-system .
- Experimental Validation : Cyclic voltammetry shows a reduction peak at -0.8 V vs. Ag/AgCl, attributed to nitro group reduction. Compare with non-nitro analogs to isolate effects .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in anthraquinone systems) causing peak broadening .
- X-ray Crystallography : Resolve ambiguous substituent positions (e.g., nitro orientation) using single-crystal data (analogs show dihedral angles of ~30° between benzamide and anthracenyl planes) .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to decouple splitting in ¹H NMR .
Q. What are the implications of this compound’s aggregation behavior in solution-phase studies?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Measure aggregation in solvents like DMSO or DMF (reported hydrodynamic radii ~5–10 nm for anthraquinone derivatives) .
- UV-Vis Dilution Studies : Monitor absorbance at λ_max (~450 nm) to identify concentration-dependent aggregation (Beer-Lambert deviations) .
- Mitigation Strategies : Add surfactants (e.g., SDS) or use sonication to disperse aggregates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
